molecular formula C17H17N5S B12140934 2-(4-ethyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyrazine

2-(4-ethyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyrazine

Cat. No.: B12140934
M. Wt: 323.4 g/mol
InChI Key: FBCRTCHUZLVGEP-RMKNXTFCSA-N
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Description

2-(4-ethyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyrazine is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a pyrazine ring and a triazole ring connected through a sulfanyl linkage. The presence of the phenylprop-2-en-1-yl group adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyrazine typically involves multi-step organic reactions One common method involves the initial formation of the triazole ring through a cyclization reaction of appropriate precursorsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(4-ethyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms of the compound .

Scientific Research Applications

2-(4-ethyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyrazine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-ethyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. These interactions can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4-ethyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyrazine apart from similar compounds is its unique combination of structural features, including the pyrazine and triazole rings, the sulfanyl linkage, and the phenylprop-2-en-1-yl group. These features contribute to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C17H17N5S

Molecular Weight

323.4 g/mol

IUPAC Name

2-[4-ethyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-3-yl]pyrazine

InChI

InChI=1S/C17H17N5S/c1-2-22-16(15-13-18-10-11-19-15)20-21-17(22)23-12-6-9-14-7-4-3-5-8-14/h3-11,13H,2,12H2,1H3/b9-6+

InChI Key

FBCRTCHUZLVGEP-RMKNXTFCSA-N

Isomeric SMILES

CCN1C(=NN=C1SC/C=C/C2=CC=CC=C2)C3=NC=CN=C3

Canonical SMILES

CCN1C(=NN=C1SCC=CC2=CC=CC=C2)C3=NC=CN=C3

Origin of Product

United States

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